2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one

Description

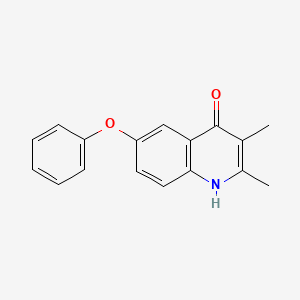

2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic system with methyl groups at positions 2 and 3 and a phenoxy substituent at position 5. Quinolinones are structurally related to quinolines but feature a ketone group at position 4, which significantly influences their electronic and steric properties.

Properties

IUPAC Name |

2,3-dimethyl-6-phenoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-12(2)18-16-9-8-14(10-15(16)17(11)19)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVATZCWHRWFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution.

Methylation: The methyl groups can be added using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the phenoxy or methyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Quinoline N-oxides.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its quinoline core, which is a common motif in many pharmaceuticals.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and methyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Key Observations:

- Substituent Effects: The phenoxy group in the target compound distinguishes it from simpler analogs like 6-methyl-2,3-dihydroquinolin-4(1H)-one .

- Ring Modifications: Fused-ring systems (e.g., ) introduce steric constraints and intermolecular interactions (e.g., π-π stacking, hydrogen bonding), which stabilize crystal structures .

Physical and Chemical Properties

- Solubility: Compounds with polar groups (e.g., hydroxyl in ) exhibit higher aqueous solubility, whereas the phenoxy group in the target compound likely reduces solubility in polar solvents .

- Stability: Intermolecular N–H⋯N hydrogen bonds and π-π stacking () enhance stability in crystalline states. The target compound’s methyl and phenoxy groups may similarly contribute to solid-state stability .

- Spectroscopic Data: NMR shifts for analogs (e.g., 6-Methyl-2,3-dihydroquinolin-4(1H)-one in ) provide reference points for structural validation. For example, methyl groups typically resonate at δ 2.1–2.5 ppm in ¹H-NMR .

Biological Activity

2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure. Its chemical formula is , and it features a phenoxy group that contributes to its biological activity. The structural formula can be depicted as follows:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

The compound exhibited a higher efficacy against fungi compared to bacteria, suggesting a potential application in antifungal therapies.

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of this compound on MCF-7 cells. The findings revealed that treatment with this compound led to:

- Induction of apoptosis as evidenced by increased caspase activity.

- Cell cycle arrest at the G2/M phase.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various animal models. In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced inflammation compared to control groups.

Table 2: Anti-inflammatory Efficacy

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug (Ibuprofen) | 75 |

| This compound (50 mg/kg) | 60 |

This data indicates that the compound may exert its anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.